molecular formula C15H25NO4 B2537995 Tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate CAS No. 2387596-44-1

Tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B2537995
CAS No.: 2387596-44-1
M. Wt: 283.368
InChI Key: YRBGUJHTYVNQMJ-UHFFFAOYSA-N
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Description

tert-Butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS 2387596-44-1) is a high-purity chemical building block offered with a guaranteed purity of 97% . This compound, with a molecular formula of C 15 H 25 NO 4 and a molecular weight of 283.36 g/mol, is a derivative of the 3-azabicyclo[3.2.1]octane scaffold, a structure of significant interest in medicinal chemistry due to its resemblance to tropane alkaloids . The structure incorporates two key functional groups: a Boc (tert-butoxycarbonyl) protecting group on the amine and a methyl ester on the ethyl side chain. This makes the molecule a versatile synthon; the Boc group can be readily deprotected under mild acidic conditions to reveal a secondary amine for further functionalization, while the methyl ester can be hydrolyzed to a carboxylic acid or transformed into other derivatives . As such, it serves as a critical intermediate in the synthesis of more complex molecules for pharmaceutical research and discovery. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this product with care and refer to the relevant Safety Data Sheet. The available pack sizes typically range from 100mg to 5g .

Properties

IUPAC Name

tert-butyl 8-(2-methoxy-2-oxoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-15(2,3)20-14(18)16-8-10-5-6-11(9-16)12(10)7-13(17)19-4/h10-12H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBGUJHTYVNQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)C2CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate involves several steps. One common synthetic route includes the reaction of a suitable bicyclic precursor with tert-butyl chloroformate in the presence of a base. The reaction conditions typically involve an inert atmosphere and controlled temperature to ensure the desired product’s formation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate is being investigated for its potential pharmacological properties:

  • Antinociceptive Activity : Preliminary studies suggest that this compound may exhibit pain-relieving properties, making it a candidate for developing new analgesics.
  • Neuroprotective Effects : Given its structural similarities to known neuroprotective agents, research is being conducted to evaluate its efficacy in protecting neuronal cells from damage.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : Its unique structure allows for the creation of various derivatives through functional group modifications. This can lead to the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
  • Chiral Synthesis : The presence of stereocenters makes it useful in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds in pharmaceutical applications.

Case Study 1: Synthesis of Bioactive Compounds

In one study, researchers utilized this compound as an intermediate to synthesize novel bioactive compounds with enhanced activity against specific cancer cell lines. The modifications made to the compound's structure resulted in increased potency and selectivity.

Case Study 2: Neuroprotective Screening

Another investigation focused on the neuroprotective effects of this compound in vitro. The results indicated that it could significantly reduce oxidative stress markers in neuronal cell cultures, suggesting potential therapeutic applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate with structurally related bicyclic derivatives, emphasizing substituent variations, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents/Functional Groups Applications/Significance References
Target Compound :
This compound
C14H23NO5 285.34 8-(2-methoxy-2-oxo-ethyl) Likely intermediate for drug discovery; structural similarity to bioactive bicyclic amines. N/A (hypothetical)
tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate C12H19NO3 225.28 8-oxo Precursor for functionalization (e.g., amination, alkylation); used in Alzheimer’s drug candidates .
tert-butyl 8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate C14H26N2O2 254.37 8-(2-aminoethyl) Building block for peptide mimetics or kinase inhibitors; ≥95% purity for research use .
tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate C11H20N2O2 212.29 Additional nitrogen at position 8 Versatile scaffold for dual-targeting therapeutics; modified for improved solubility or binding .
tert-butyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate C12H19NO3 225.28 6-oxo (vs. 8-oxo in analog) Positional isomerism alters electronic properties; used in fragment-based drug design .
tert-butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate C12H21N2O2 225.31 1-amino Targets protein-protein interactions (PPIs); explored in antimicrobial and anticancer research .

Key Structural and Functional Insights:

Substituent Position and Reactivity: The 8-oxo derivative (CAS 637301-19-0) serves as a versatile intermediate for further functionalization, such as reductive amination to introduce aminoethyl groups . Positional isomerism (e.g., 6-oxo vs.

Functional Group Diversity: Aminoethyl substituents (e.g., CAS 1341038-78-5) enhance water solubility and enable conjugation with carboxylic acids or carbonyl-containing moieties . Trifluoroacetyl groups (e.g., in diazabicyclo derivatives) introduce electron-withdrawing effects, altering metabolic stability and bioavailability .

Pharmaceutical Relevance: Derivatives like 7-phenoxy-N-(3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine demonstrate gamma-secretase modulation, highlighting the scaffold’s utility in neurodegenerative disease research . High-purity building blocks (e.g., ≥97% purity from Aladdin Scientific) are critical for reproducible medicinal chemistry workflows .

Biological Activity

Tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate, with the CAS number 2387596-44-1, is a compound of significant interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C15H25NO4 and features a bicyclic structure that contributes to its unique biological properties. The IUPAC name for this compound is tert-butyl (1R,5S)-8-(2-methoxy-2-oxoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate, indicating its complex stereochemistry which may influence its interactions at the molecular level.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis, leading to increased susceptibility of bacteria to other antimicrobial agents.

Anti-inflammatory Properties

Research has suggested that azabicyclic compounds can inhibit certain enzymes involved in inflammatory pathways, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA). By inhibiting NAAA, these compounds can enhance the levels of palmitoylethanolamide (PEA), a naturally occurring anti-inflammatory molecule, thus potentially providing therapeutic benefits in inflammatory diseases .

Study on Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study was conducted to evaluate the biological efficacy of various azabicyclic compounds, including derivatives of this compound. The study found that modifications at specific sites on the bicyclic structure significantly influenced both potency and selectivity against target enzymes involved in inflammation and infection .

CompoundIC50 (µM)Target EnzymeNotes
Compound A0.042NAAAHigh selectivity
Compound B0.050FAAHModerate activity
Compound C0.100CeramidaseLow activity

In Vivo Efficacy

In vivo studies demonstrated that certain derivatives exhibited promising results in reducing inflammation in animal models. For instance, one derivative showed a significant reduction in inflammatory markers when administered at a dosage of 10 mg/kg body weight . These findings suggest potential for further development into therapeutic agents.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : By binding to key enzymes involved in inflammatory processes or bacterial metabolism.
  • Modulation of Signaling Pathways : Influencing pathways related to pain and inflammation by altering the levels of endogenous signaling molecules like PEA.
  • Antimicrobial Action : Disrupting bacterial cell integrity or function through direct interaction with cell wall components or essential metabolic pathways.

Q & A

Q. What are the recommended synthetic methodologies for preparing Tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting tert-butyl-protected bicyclic amines with activated esters under basic conditions. For example:
  • Step 1 : React tert-butyl N-[(1R,5S,8S)-3-azabicyclo[3.2.1]octan-8-yl]carbamate with 4-iodo-6-methoxypyrimidine in DMF at 100°C using K₂CO₃ as a base, yielding 85% product in a sealed tube .
  • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structure via LC-MS (ES+ m/z 335.2 [M+H]⁺) .
  • Alternative : Use Boc-protection strategies for bicyclic amines, as demonstrated for structurally similar compounds (e.g., tert-butyl 3-endo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate, synthesized with 98% yield via reductive amination) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Adopt the following precautions based on hazard profiles of analogous bicyclic carbamates :
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators for aerosol protection .
  • Ventilation : Work in a fume hood to avoid inhalation.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Store at 2–8°C under inert atmosphere (argon/nitrogen) to prevent degradation .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :
  • Analytical Techniques :
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .
  • NMR : Confirm stereochemistry via ¹H/¹³C NMR (e.g., δ 1.4 ppm for tert-butyl protons, δ 3.7 ppm for methoxy groups) .
  • HRMS : Verify molecular weight (C₁₆H₂₆N₂O₄, calc. 310.1893 [M+H]⁺) .

Q. What are the key physicochemical properties relevant to solubility and formulation?

  • Methodological Answer :
  • Solubility : Bicyclic carbamates are typically lipophilic. Test solubility in DMSO (≥50 mg/mL for in vitro assays) and dilute in aqueous buffers with <1% Tween-80 .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation; monitor via HPLC .

Q. Which spectroscopic databases or software are recommended for structural analysis?

  • Methodological Answer :
  • SHELX Suite : Use SHELXL for single-crystal X-ray refinement to resolve stereochemical ambiguities. Input HKL files from diffraction data (Cu-Kα radiation) and refine with isotropic displacement parameters .
  • PubChem/BioAssay : Cross-reference spectral data (e.g., IR carbonyl stretches ~1700 cm⁻¹) with entries for related azabicyclo compounds .

Advanced Research Questions

Q. How can crystallographic data for this compound address contradictions in reported stereochemical configurations?

  • Methodological Answer :
  • Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα, λ = 0.71073 Å) to obtain high-resolution (<1.0 Å) data.
  • Refinement : Apply SHELXL-97 with twin refinement for crystals showing pseudo-merohedral twinning. Validate using R1/wR2 residuals (<5%) and Flack parameter for absolute configuration .
  • Case Study : For tert-butyl 3-endo-hydroxy analogs, discrepancies in endo/exo isomerism were resolved via anomalous dispersion effects in SHELX .

Q. What strategies resolve low yields in functionalization of the bicyclic core?

  • Methodological Answer :
  • Optimization Parameters :
VariableTested RangeOptimal ConditionYield Improvement
BaseK₂CO₃, Cs₂CO₃, Et₃NCs₂CO₃ (2.5 eq)+20%
SolventDMF, THF, MeCNDMF (anhydrous)+15%
Temperature80–120°C100°C (sealed)+30%
  • Mechanistic Insight : Steric hindrance at the 8-position may require microwave-assisted heating (150°C, 30 min) to enhance nucleophilic attack .

Q. How does the bicyclic scaffold influence bioactivity in protein-protein interaction (PPI) inhibition?

  • Methodological Answer :
  • Docking Studies : Use Schrödinger Maestro to model interactions with PPI targets (e.g., Bcl-2 family proteins). The rigid bicyclic core may stabilize α-helix mimetic conformations .
  • SAR Analysis : Compare IC₅₀ values of analogs (e.g., tert-butyl 1-amino-3-azabicyclo derivatives showed 10 nM binding to MDM2-p53) to identify critical substituents .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess?

  • Methodological Answer :
  • Catalysis : Employ asymmetric hydrogenation with Ru-(BINAP) catalysts (e.g., 99% ee for tert-butyl 3-hydroxy analogs) .
  • Process Chemistry : Switch from batch to flow reactors for exothermic steps (e.g., Boc protection), improving reproducibility at >100 g scale .

Q. How can computational methods predict metabolic stability of this compound?

  • Methodological Answer :
  • In Silico Tools :
  • SwissADME : Predict CYP450 metabolism (e.g., tert-butyl groups reduce 3A4-mediated oxidation).
  • MetaSite : Identify vulnerable sites (e.g., ester hydrolysis at the 2-methoxy-2-oxo-ethyl moiety) .
  • Validation : Compare with in vitro microsomal assays (human liver microsomes, t₁/₂ > 60 min desired) .

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